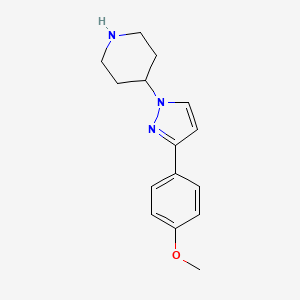
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied. For instance, the synthesis of piperazines, which are structurally similar to piperidines, involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a similar compound, 4-(4-methoxyphenyl)piperazin-1-ium 4-(4-methoxyphenyl)piperazine-1-carboxylate monohydrate, was characterized using single-crystal X-ray diffraction, NMR, and FT-IR .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. For instance, the piperidine-catalyzed Knoevenagel condensation reaction involves the formation of an iminium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, 4-(4-methoxyphenyl)piperidine hydrochloride, the empirical formula is C12H18ClNO, and the molecular weight is 227.73 .Applications De Recherche Scientifique
Anticonvulsant and Psychotropic Properties
One study focused on the psychotropic properties of a similar compound, 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazine-1-yl]-2-oksoetyl}-1,5-dihydro-4H-pyrazolo[3,4-D] pyridine-4-one, demonstrating significant anticonvulsant activity, sedative effects, and mild anxiolytic properties without affecting depressive behavior or skeletal muscle tone and coordination (Shtrygol, Kavraiskyi, & Shtrygol, 2016).
Dopamine Receptor Partial Agonists
Another area of research involved the design of compounds favoring the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. A derivative featuring a pyrazolo[1,5-a]pyridine substructure demonstrated high-affinity dopamine receptor partial agonism, showcasing potential as a novel therapeutic for psychiatric disorders (Möller et al., 2017).
Antimicrobial Activity
A synthesized derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, exhibited antimicrobial activities, providing a new avenue for antibiotic research and development (Okasha et al., 2022).
Antitumor Agents
Research into polymethoxylated fused pyridine ring systems, including similar compounds to 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine, identified several derivatives with broad-spectrum antitumor activity, underscoring their potential in cancer therapy (Rostom, Hassan, & El-Subbagh, 2009).
c-Met/ALK Inhibitors
Compounds related to 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine were identified as potent, highly selective, and orally efficacious c-Met/ALK dual inhibitors. These findings highlight their utility in targeting cancer pathways and tumor growth inhibition (Li, Wu, Tian, Zhang, & Wu, 2013).
PET Radiotracer for CB1 Cannabinoid Receptors
The compound N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was synthesized for use as a PET radiotracer, demonstrating the compound's relevance in neuroimaging and the study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine derivatives have been found to exhibit a range of pharmacological effects .
Biochemical Pathways
It’s known that piperidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
The molecular weight of the compound is 22773 , which could potentially influence its bioavailability.
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZRULSWIGOYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B2941031.png)
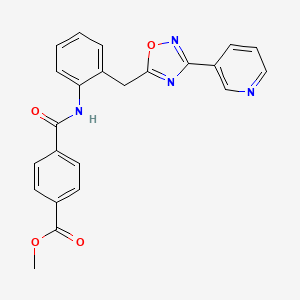
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941033.png)

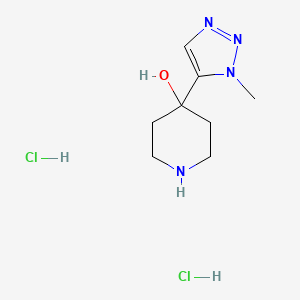
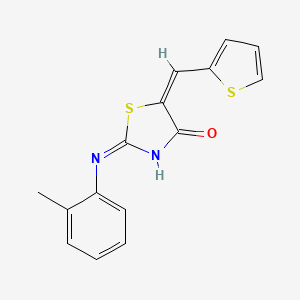
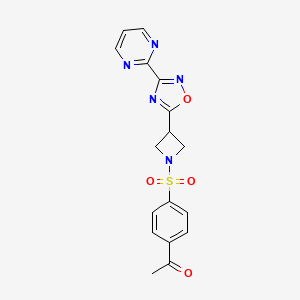
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
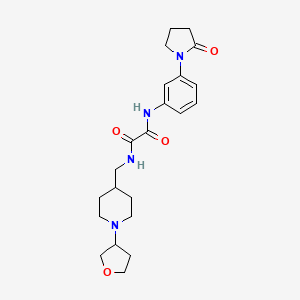


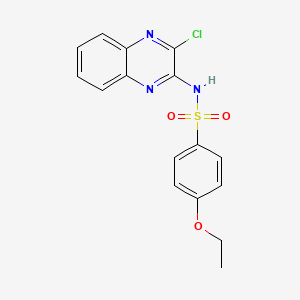
![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)
